Cas no 612504-43-5 (5-tert-butyl-thiophene-2-carbonitrile)

5-tert-butyl-thiophene-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-tert-butyl-thiophene-2-carbonitrile
- SureCN6984886
- 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-
- CTK2E3555
- 5-tert-butyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile
- 5-tert-butyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile
- 5-tert-butyl-1-methyl-1H-imidazole
- 1-Methyl-5-tert-butylimidazole
- 5-TERT-BUTYLTHIOPHENE-2-CARBONITRILE
- 1H-Imidazole,5-(1,1-dimethylethyl)-1-methyl
- DTXSID40976755
- CS-0331363
- 5-Tert-butylthiophene-2-carbontrile
- FS-1673
- DB-016939
- A833122
- 685120-66-5
- YFXQEAFEUHMKBR-UHFFFAOYSA-N
- 5-tert-butyl-2-thiophenecarbonitrile
- SCHEMBL2305706
- AKOS006291851
- 5-(Tert-butyl)thiophene-2-carbonitrile
- 612504-43-5
-
- インチ: InChI=1S/C9H11NS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5H,1-3H3
- InChIKey: YFXQEAFEUHMKBR-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC=C(S1)C#N
計算された属性
- せいみつぶんしりょう: 165.06100
- どういたいしつりょう: 165.06122053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 52Ų
じっけんとくせい
- PSA: 52.03000
- LogP: 2.91728
5-tert-butyl-thiophene-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-336955-1g |
5-tert-Butyl-thiophene-2-carbonitrile, |
612504-43-5 | 1g |
¥2369.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-336955-1 g |
5-tert-Butyl-thiophene-2-carbonitrile, |
612504-43-5 | 1g |
¥2,369.00 | 2023-07-11 |
5-tert-butyl-thiophene-2-carbonitrile 関連文献
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
5-tert-butyl-thiophene-2-carbonitrileに関する追加情報
5-tert-butyl-thiophene-2-carbonitrile (CAS No. 612504-43-5): An Overview and Recent Advances
5-tert-butyl-thiophene-2-carbonitrile (CAS No. 612504-43-5) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its unique thiophene core and tert-butyl substituent, which contribute to its stability and reactivity. The presence of the cyano group further enhances its utility in various chemical transformations and applications.
The molecular structure of 5-tert-butyl-thiophene-2-carbonitrile consists of a five-membered thiophene ring with a tert-butyl group at the 5-position and a cyano group at the 2-position. This arrangement provides a balance between aromatic stability and functional group reactivity, making it an attractive building block for the synthesis of more complex molecules.
In recent years, the study of 5-tert-butyl-thiophene-2-carbonitrile has been driven by its potential applications in the development of novel materials and pharmaceuticals. One of the key areas of research has been its use in the synthesis of conjugated polymers for organic electronics. The thiophene moiety is known for its excellent electron-donating properties, which can be tuned by the presence of electron-withdrawing groups like the cyano group. This makes 5-tert-butyl-thiophene-2-carbonitrile an ideal monomer for constructing polymers with tailored electronic properties.
Another significant application of 5-tert-butyl-thiophene-2-carbonitrile is in the field of medicinal chemistry. The compound has been explored as a scaffold for the development of new drugs, particularly in the design of inhibitors for various enzymes and receptors. The tert-butyl group provides steric hindrance that can influence binding affinity and selectivity, while the cyano group can participate in hydrogen bonding interactions with target proteins. These properties make 5-tert-butyl-thiophene-2-carbonitrile a valuable starting point for drug discovery efforts.
The synthetic accessibility of 5-tert-butyl-thiophene-2-carbonitrile has also contributed to its widespread use in research laboratories. Several efficient synthetic routes have been developed to prepare this compound, including metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions. These methods allow for high yields and purity, making it feasible to produce large quantities for both academic and industrial applications.
In addition to its synthetic utility, 5-tert-butyl-thiophene-2-carbonitrile has been studied for its photophysical properties. The thiophene ring system absorbs light in the visible region, and the cyano group can enhance this absorption through intramolecular charge transfer (ICT) processes. This makes 5-tert-butyl-thiophene-2-carbonitrile a promising candidate for applications in photovoltaics and light-emitting diodes (LEDs).
The environmental impact of 5-tert-butyl-thiophene-2-carbonitrile is another area of ongoing research. While the compound itself is not classified as hazardous, its production and disposal must be managed carefully to minimize environmental impact. Green chemistry principles are being applied to develop more sustainable synthetic methods and waste management strategies.
In conclusion, 5-tert-butyl-thiophene-2-carbonitrile (CAS No. 612504-43-5) is a multifaceted compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique molecular structure provides a foundation for developing advanced materials and drugs, while ongoing research continues to uncover new possibilities for its use. As scientific understanding deepens, it is likely that this compound will play an increasingly important role in various fields of chemistry.
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